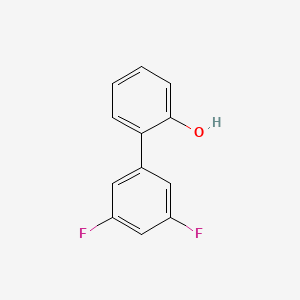

2-(3,5-Difluorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTUHPXGTMCSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680799 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794586-19-9 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,5 Difluorophenyl Phenol and Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient pathways to biaryl compounds. rsc.org Among these, palladium-catalyzed reactions are the most prominent for synthesizing fluorinated biphenyls. nih.gov

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyl (B1667301) derivatives, including those containing fluorine atoms. nih.govacs.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate. libretexts.org The reaction is valued for its mild conditions, high tolerance for various functional groups, and the commercial availability of a wide range of boronic acids. nih.govrsc.org

The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of fluorinated biphenyls, a common strategy involves the reaction of a fluorinated arylboronic acid with an aryl halide. rsc.org For instance, various fluorinated biphenyls have been synthesized with excellent yields by reacting fluorinated boronic acids with aryl halides in the presence of a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃). rsc.org The choice of ligand, such as SPhos or XPhos, can significantly influence the reaction's efficiency, with XPhos sometimes providing superior yields. rsc.org Aqueous solvents are often suitable for these reactions, even at room temperature. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/Toluene/H₂O | High | rsc.org |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/Toluene/H₂O | 99% | rsc.org |

| Aryl Halide | Fluorinated Boronic Acids | Palladium Complex | K₃PO₄ | THF/H₂O | Good | rsc.org |

| 6-chloro-3-(2,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 4-fluorophenylboronic acid | Not specified | Not specified | Not specified | 97% | rsc.org |

| 6-chloro-3-(2,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 4-methoxyphenylboronic acid | Not specified | Not specified | Not specified | 81% | rsc.org |

Other Catalytic Coupling Strategies (e.g., Heck, Glaser, Hiyama)

Besides the Suzuki-Miyaura reaction, other cross-coupling methods are also employed in the synthesis of fluorinated biphenyls and related structures. nih.gov

Heck Reaction : The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. While not a direct method for biphenyl synthesis, it is a valuable tool for creating C-C bonds and can be used to synthesize precursors for more complex fluorinated molecules. beilstein-journals.org For example, it can be used to generate fluoroalkylated alkenes, which are important structural motifs. beilstein-journals.org

Glaser Coupling : The Glaser coupling is one of the oldest coupling reactions and involves the copper-mediated homocoupling of terminal alkynes to form 1,3-diynes. wikipedia.orgrsc.org This reaction, along with its variations like the Eglinton and Hay couplings, is not typically used for direct biphenyl synthesis but is crucial for creating conjugated systems that might be part of a larger fluorinated molecular architecture. wikipedia.orgrsc.org

Hiyama Coupling : The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilicon compound and an organohalide. rsc.orgmdpi.com This method offers an alternative to Suzuki coupling, particularly when the corresponding boronic acids are unstable. The reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netmdpi.com It has been shown to be effective for a broad scope of aryl halides, including those with electron-donating or electron-withdrawing groups, to produce biaryl products in high yields. researchgate.net

| Reaction | Description | Typical Reagents | Reference |

|---|---|---|---|

| Heck Coupling | Pd-catalyzed reaction of an unsaturated halide with an alkene. | Aryl halide, alkene, Pd catalyst, base. | nih.govbeilstein-journals.org |

| Glaser Coupling | Cu-mediated homocoupling of terminal alkynes. | Terminal alkyne, Cu(I) salt, oxidant (e.g., air). | nih.govwikipedia.org |

| Hiyama Coupling | Pd-catalyzed coupling of an organosilane and an organohalide. | Aryl halide, organosilane, Pd catalyst, fluoride source (e.g., TBAF). | nih.govresearchgate.netmdpi.com |

Direct Halogenation and Fluorination Approaches

Direct fluorination methods offer another strategic route to fluorinated biaryls, either by introducing fluorine atoms onto a pre-existing biphenyl scaffold or by using fluorinated precursors. These methods can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Aromatic Fluorination

Nucleophilic aromatic substitution (SₙAr) is a fundamental method for introducing fluorine into aromatic rings. researchgate.net This reaction is typically limited to electron-deficient aromatic systems where an activating electron-withdrawing group (such as a nitro or cyano group) stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. researchgate.net In this process, a leaving group (e.g., Cl, NO₂) is displaced by a nucleophilic fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF). researchgate.netnih.gov

Recent advancements have focused on expanding the scope of SₙAr to electron-rich arenes. nih.gov One such strategy is the cation radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr), which employs photoredox catalysis to enable the fluorination of electron-rich systems under mild conditions. nih.gov Another approach involves the deoxyfluorination of phenols, converting a C-O bond to a C-F bond. nih.gov

Electrophilic Fluorination

Electrophilic fluorination is a powerful method for the direct introduction of fluorine into electron-rich aromatic and aliphatic compounds. wikipedia.org This approach utilizes reagents with an electrophilic fluorine atom ("F⁺" source) that can react with a carbon-centered nucleophile. wikipedia.org

The development of stable, easy-to-handle N-F reagents in the 1990s, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has made electrophilic fluorination a more practical and widely used technique. acs.orgworktribe.com These reagents are generally safer and more selective than earlier agents like elemental fluorine. wikipedia.org The mechanism is thought to proceed via either an Sₙ2 pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate and reagent dependent. wikipedia.org Catalytic enantioselective fluorinations have also been developed, employing chiral metal complexes or organocatalysts to achieve high stereoselectivity. acs.org

| Reagent Name | Abbreviation | Class | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | acs.orgworktribe.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | acs.orgworktribe.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | wikipedia.org |

Balz-Schiemann and Related Diazotization Reactions

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom into an aromatic ring. nih.govwikipedia.org The reaction involves the conversion of a primary aromatic amine to an aryl fluoride through the thermal decomposition of an intermediate aryldiazonium tetrafluoroborate (B81430) salt. nih.govnumberanalytics.com

The process generally involves two steps:

Diazotization : The primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the addition of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt to precipitate the aryldiazonium tetrafluoroborate. nih.govacs.org

Thermal Decomposition : The isolated and dried diazonium salt is heated, leading to its decomposition into the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. nih.govacs.org The BF₄⁻ anion acts as the fluoride source in this reaction. nih.gov

Modifications to the traditional procedure have been developed to improve yields and expand the substrate scope. These include the use of other counterions like hexafluorophosphates (PF₆⁻) and conducting the reaction in different solvents or under photochemical conditions. nih.govwikipedia.org Recent studies have shown that using low- or non-polar solvents can facilitate the reaction at lower temperatures. nih.govacs.org

Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-(3,5-Difluorophenyl)phenol and its analogs, these principles are manifested through the adoption of solvent-free reaction conditions and the development of atom-economic and environmentally benign reagents.

Mechanochemical and Solvent-Free Reaction Systems

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful tool in green synthesis. unn.edu.ng By minimizing or eliminating the need for solvents, mechanochemical methods significantly reduce the environmental impact of chemical processes. researchgate.net

Solvent-free grinding, often performed in ball mills, has been successfully employed for various organic transformations. For instance, the synthesis of chalcone (B49325) derivatives has been achieved through a solvent-free Claisen-Schmidt condensation, showcasing the potential of this technique for forming carbon-carbon bonds. researchgate.net This approach not only avoids the use of toxic and expensive solvents but also simplifies product purification. researchgate.net Similarly, the synthesis of fluorinated imines has been accomplished through manual grinding of substrates at room temperature, resulting in good to excellent yields in a short reaction time. mdpi.com This method is particularly advantageous for preparing fluorinated imines and can be scaled up for larger syntheses. mdpi.com

The Ullmann coupling, a classic reaction for forming biaryl linkages, has also been adapted to solvent-free conditions. Mixing 1-iodo-2-nitrobenzene (B31338) with copper powder and sand and heating the mixture directly provides a solvent-free route to 2,2'-dinitrobiphenyl. rsc.org Although not a direct synthesis of the target phenol (B47542), this demonstrates the feasibility of solvent-free C-C bond formation for biaryl synthesis.

Liquid-assisted grinding is another mechanochemical technique where a small amount of liquid is added to facilitate the reaction. This method has been used in the synthesis of Schiff base ligands, where a minimal amount of dimethylformamide was used to create a paste, leading to high yields in a short reaction time. unn.edu.ng

The benefits of mechanochemical and solvent-free systems are summarized in the following table:

| Method | Key Features | Advantages |

| Solvent-Free Grinding | Mechanical mixing of solid reactants | Reduces solvent waste, simplifies purification, can be faster than solution-based methods. researchgate.net |

| Manual Grinding | Simple, low-energy input | Environmentally friendly, suitable for small-scale synthesis. mdpi.com |

| Liquid-Assisted Grinding | Minimal solvent use to facilitate reaction | Improves reaction kinetics and yields compared to purely solid-state reactions. unn.edu.ng |

Atom-Economic and Environmentally Benign Reagent Development

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. ntnu.no Syntheses with high atom economy are inherently more sustainable as they generate less waste.

The development of new catalysts and reagents plays a crucial role in improving atom economy. For example, the use of a Brønsted acidic ionic liquid as a catalyst for the Friedel-Crafts reaction enables the synthesis of triarylmethanes under metal- and solvent-free conditions with good to excellent yields. rsc.org Ionic liquids are considered green alternatives to traditional volatile organic solvents due to their low vapor pressure and thermal stability. researchgate.net

In the synthesis of fluorinated compounds, there is a push to move away from potentially harmful reagents like per- and polyfluoroalkyl substances (PFAS). uva.nl Recent research has demonstrated a PFAS-free method for introducing trifluoromethyl groups using cesium fluoride as the fluorine source in a flow chemistry system. uva.nl This approach not only avoids hazardous reagents but also enhances safety by containing reactive intermediates within the microfluidic system. uva.nl

The development of catalysts for cross-coupling reactions is another area where atom economy is a key consideration. The Suzuki-Miyaura reaction is a widely used method for synthesizing biphenyl derivatives. acs.org While often relying on palladium catalysts, efforts are being made to develop more sustainable catalytic systems. For instance, a hydrophilic heterogeneous cobalt catalyst has been developed for C-H activation, offering a more environmentally friendly alternative. acs.org

The following table highlights some environmentally benign reagents and their applications:

| Reagent/Catalyst | Application | Green Chemistry Advantage |

| Brønsted Acidic Ionic Liquid | Friedel-Crafts reaction for triarylmethane synthesis | Metal- and solvent-free, reusable catalyst. rsc.org |

| Cesium Fluoride (in flow chemistry) | Trifluoromethylation | PFAS-free, enhanced safety. uva.nl |

| Heterogeneous Cobalt Catalyst | C-H activation | Avoids precious metals, potential for recyclability. acs.org |

| Triphenylphosphine/Trichloroisocyanuric acid | Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles | Avoids anhydrous conditions and external heating. researchgate.net |

Oxidative Functionalization of Phenolic Substrates

Oxidative coupling of phenols is a direct method for forming C-C or C-O bonds to create biphenyl or diphenylether structures, respectively. wikipedia.org This approach is atom-economical as it avoids the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. wikipedia.org

Various transition metal complexes, including those of vanadium, copper, and iron, can catalyze oxidative phenol couplings. wikipedia.org For example, the reaction of phenol with vanadium tetrachloride yields dihydroxybiphenyl compounds. wikipedia.org However, a significant challenge in oxidative phenol coupling is controlling selectivity and preventing over-oxidation, as the desired biphenol product is often more easily oxidized than the starting phenol. wikipedia.org

Recent advancements have focused on developing more selective and efficient oxidative coupling methods. An efficient synthesis of unsymmetrical biphenols has been achieved through the oxidative cross-coupling of two different phenols using potassium persulfate (K₂S₂O₈) in the presence of a phase-transfer catalyst. acs.org This method allows for controlled cross-coupling while minimizing the homocoupling of the individual phenols. acs.org

Electrochemical methods offer a green alternative for oxidative C-H functionalization. Anodic dehydrogenative coupling of substituted phenols has been used to synthesize 4,4'-biphenols without the need for metal catalysts or chemical oxidants. mdpi.com These reactions are performed in an undivided cell, often using environmentally benign solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). mdpi.com

The following table summarizes different approaches to the oxidative functionalization of phenolic substrates:

| Method | Catalyst/Reagent | Key Features |

| Metal-Catalyzed Oxidative Coupling | Vanadium tetrachloride, Copper complexes | Direct formation of C-C or C-O bonds. wikipedia.org |

| Oxidative Cross-Coupling | Potassium persulfate (K₂S₂O₈) | Selective synthesis of unsymmetrical biphenols. acs.org |

| Electrochemical Dehydrogenative Coupling | None (anodic oxidation) | Metal- and oxidant-free, environmentally friendly. mdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of individual atoms, their connectivity, and spatial relationships.

A thorough analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecular structure of 2-(3,5-Difluorophenyl)phenol.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons and the hydroxyl proton. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons are expected to resonate in the range of δ 6.8–7.4 ppm. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration-dependent. For instance, a reported ¹H NMR spectrum in CDCl₃ shows a triplet at δ 7.25 ppm (J = 8.4 Hz) corresponding to one aromatic proton and a doublet at δ 6.95 ppm (J = 2.0 Hz) for two fluorine-coupled aromatic protons. The hydroxyl proton appears as a singlet at δ 5.45 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The presence of fluorine atoms introduces characteristic splitting patterns (carbon-fluorine coupling), which aids in the assignment of the fluorinated aromatic ring carbons. Carbons directly bonded to fluorine (C-F) exhibit large one-bond coupling constants (¹JCF), while carbons further away show smaller two-, three-, or four-bond couplings. The chemical shifts for the aromatic carbons are influenced by the electronegative fluorine atoms and the hydroxyl group.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is an invaluable tool. It provides direct information about the chemical environment of the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. A reported ¹⁹F NMR spectrum in CDCl₃ shows a multiplet at δ -113.5 ppm for the two fluorine atoms. vulcanchem.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom Position(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | Aromatic | 6.8 - 7.5 | m | - |

| ¹H | Phenolic OH | Variable | s | - |

| ¹³C | C-OH | ~155 | s | - |

| ¹³C | C-F | ~163 | t | ¹JCF ≈ 245, ³JCCCF ≈ 13 |

| ¹³C | Other Aromatic | 100 - 140 | d, t | - |

| ¹⁹F | C3-F, C5-F | ~ -110 | t | - |

Note: This table presents predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between the protons on the phenolic ring and between the protons on the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbons in both aromatic rings based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for identifying the crucial C-C bond connecting the phenolic and difluorophenyl rings by showing a correlation between protons on one ring and carbons on the other. It also helps in assigning quaternary (non-protonated) carbon atoms.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. It would clearly delineate the set of protons belonging to the phenolic ring from those on the difluorophenyl ring.

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous structural determination of this compound.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

C=C Stretch (Aromatic): Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-F Stretch: Strong absorption bands due to the carbon-fluorine stretching vibrations are typically found in the 1100-1350 cm⁻¹ region. The presence of two C-F bonds would likely result in multiple bands in this area.

O-H Bend and C-O Stretch: The in-plane bending of the O-H group and the stretching of the C-O bond often give rise to bands in the fingerprint region, typically around 1330-1440 cm⁻¹ and 1180-1260 cm⁻¹, respectively.

Interactive Data Table: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic C-H | 3050 - 3150 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl-F | 1100 - 1350 | Strong |

| C-O Stretch | Phenolic C-O | 1180 - 1260 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric breathing vibrations of the aromatic rings and the C-C stretching vibration between the two rings, which might be weak in the FT-IR spectrum. The symmetric C-F stretching vibrations would also be Raman active.

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

For this compound (C₁₂H₈F₂O), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 206.05 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of a hydrogen atom to form a stable phenoxy radical.

Loss of CO, a characteristic fragmentation of phenols.

Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the fluorophenyl and hydroxyphenyl moieties.

Loss of fluorine or HF.

The resulting mass spectrum serves as a molecular fingerprint, confirming the identity and purity of the compound.

X-ray Single Crystal Diffraction for Solid-State Architecture

No published data is currently available for the single-crystal X-ray diffraction of this compound.

Conformational Analysis and Torsion Angles

Awaiting experimental data from X-ray single crystal diffraction.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Awaiting experimental data from X-ray single crystal diffraction.

Polymorphism and Crystal Engineering

Awaiting experimental data from X-ray single crystal diffraction.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

No dedicated Density Functional Theory (DFT) investigations for 2-(3,5-Difluorophenyl)phenol were found. Consequently, data for the following subsections are unavailable.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in published literature.

Geometry Optimization and Conformational Landscapes

While the principles of conformational analysis are well-established, specific studies detailing the optimized geometry, dihedral angles, and conformational energy landscapes for this compound have not been publicly reported. drugdesign.orgnobelprize.orglumenlearning.com

Molecular Electrostatic Potential (MEP) and Charge Distribution

Calculations and maps of the Molecular Electrostatic Potential (MEP) to identify electrophilic and nucleophilic sites for this compound are not available.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational frequency predictions and their correlation with experimental infrared or Raman spectra for this compound have not been published.

Non-Linear Optical Properties Prediction

There are no available studies that predict or measure the non-linear optical (NLO) properties, such as hyperpolarizability, for this compound. aps.orgwikipedia.orgrsc.orgrsc.org

Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis

Detailed Potential Energy Surface (PES) maps and analyses of reaction pathways involving this compound are not documented in the searched scientific literature. researchgate.net

Quantum Chemical Descriptors of Fluorine Effects

Computational chemistry offers a powerful toolkit for dissecting the intramolecular forces at play in this compound. By calculating various quantum chemical descriptors, it is possible to quantify the electronic modifications induced by the two fluorine atoms on the phenyl ring. These descriptors, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges, are essential for predicting the molecule's behavior. nih.gov

Studies on related fluorinated aromatic compounds consistently demonstrate that fluorine substitution significantly alters the electron distribution within a molecule. tandfonline.com The MEP, for instance, visually represents the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the MEP would show a region of negative potential around the highly electronegative fluorine and oxygen atoms, while the hydrogen of the hydroxyl group would exhibit a positive potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of chemical reactivity and stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity in redox reactions. researchgate.netnih.gov Computational analyses on similar fluorinated biphenyls show that the degree and pattern of fluorination directly modulate these frontier orbital energies. nih.govrsc.org

Electron-Withdrawing Nature and Inductive Effects

Fluorine is the most electronegative element, and its presence on an aromatic ring imparts a strong electron-withdrawing inductive effect (-I effect). tandfonline.commasterorganicchemistry.com In this compound, the two fluorine atoms at the meta positions of the second phenyl ring pull electron density away from the aromatic system through the sigma (σ) bonds. masterorganicchemistry.com This effect is not localized to the carbon atoms directly bonded to fluorine but is propagated throughout the molecule, influencing the phenolic ring as well.

This powerful inductive effect alters the electronic properties of the entire molecule. It can impact the acidity (pKa) of the phenolic hydroxyl group, making it more acidic compared to unsubstituted phenol (B47542) due to the stabilization of the corresponding phenoxide anion. acs.org The electron-withdrawing nature of fluorine substituents is a well-documented phenomenon used to modulate the physicochemical properties of molecules in various fields, including medicinal chemistry. tandfonline.comacs.org

The Hammett substituent constant (σ) is a quantitative measure of the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. Theoretical calculations can provide these constants for complex substitution patterns. nih.gov The meta-position of fluorine typically has a Hammett constant (σ_m) that reflects its strong inductive withdrawal.

Table 1: Theoretical Hammett Substituent Constants (σc) for Fluorine Substituents This table presents theoretically derived Hammett constants for fluorobenzene (B45895) configurations, illustrating the quantitative measure of fluorine's electron-withdrawing effect. The values are based on calculations of the electrostatic potential at the nucleus (EPN) of carbon atoms.

| Substituent Configuration | Calculated Hammett Constant (σc) |

| 2-Fluoro | 0.28 |

| 3-Fluoro | 0.34 |

| 4-Fluoro | 0.20 |

| 3,5-Difluoro | 0.68 (additive estimate) |

| Data sourced and adapted from computational studies on fluorobenzenes. nih.gov |

Influence on Reactivity and Stability

The electronic modifications induced by fluorine atoms directly translate to changes in the reactivity and stability of this compound. The stability of the molecule is significantly enhanced by the presence of carbon-fluorine (C-F) bonds, which are considerably stronger (bond dissociation energy ~116 kcal/mol) than carbon-hydrogen (C-H) bonds (~99 kcal/mol). tandfonline.com This increased bond strength makes the molecule more resistant to metabolic degradation and chemical attack at the fluorinated positions. tandfonline.comnih.gov

However, the influence on reactivity is multifaceted. While the C-F bonds themselves are stable, the strong inductive effect of fluorine makes the aromatic rings electron-deficient. This deactivation generally makes the fluorinated ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com Conversely, this electron deficiency can render the molecule more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. acs.org

Computational studies on fluorinated biphenyl (B1667301) compounds have used the HOMO-LUMO energy gap (ΔE) as a descriptor for stability. researchgate.netnih.gov A larger gap indicates greater stability. Research on a series of difluorinated biphenyl compounds showed that all were quite stable in redox reactions, with the specific stability depending on the other functional groups present. nih.gov For this compound, the combination of the hydroxyl group and the difluorinated ring would result in a unique reactivity profile governed by the interplay of these features. The electron-withdrawing fluorine atoms would also influence the reactivity of the phenolic hydroxyl group.

Table 2: Calculated Global Reactivity Descriptors for Analogous Fluorinated Biphenyls This table shows calculated HOMO-LUMO energy gaps (ΔE) for several difluorinated biphenyl compounds, which serve as an indicator of their relative kinetic stability. A larger gap implies greater stability.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | -6.21 | -0.83 | 5.38 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | -6.65 | -1.79 | 4.86 |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | -5.73 | -0.62 | 5.11 |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | -7.23 | -2.43 | 4.80 |

| Data sourced from a DFT study on novel fluorinated biphenyl compounds. nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Derivatization

Aromatic Ring Functionalization

The presence of both an electron-rich phenol (B47542) ring and an electron-deficient difluorophenyl ring allows for selective functionalization through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) reactions on 2-(3,5-difluorophenyl)phenol are directed by the powerful activating and ortho, para-directing hydroxyl group on the phenol ring. makingmolecules.combyjus.com The electron-rich nature of this ring makes it highly susceptible to attack by electrophiles. byjus.com Common EAS reactions for phenols include nitration and halogenation. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, the incoming nitro group would be directed to the positions ortho and para to the hydroxyl group.

Halogenation: Phenols readily react with halogens, such as bromine, even without a Lewis acid catalyst. byjus.com The reaction of this compound with bromine water would be expected to produce polybrominated derivatives, while using a less polar solvent can lead to monobromination. byjus.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. makingmolecules.comsavemyexams.com The hydroxyl group stabilizes the arenium ion, particularly when the attack occurs at the ortho and para positions. makingmolecules.combyjus.com

The 3,5-difluorophenyl ring is highly deactivated towards electrophilic attack but is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the two fluorine atoms. This allows for the selective replacement of the fluorine atoms by strong nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing groups. The subsequent departure of the fluoride (B91410) leaving group restores the aromaticity of the ring. libretexts.org The presence of strongly electron-attracting groups, like the fluorine atoms, is crucial for the stabilization of the Meisenheimer complex and for the reaction to proceed readily. libretexts.org For instance, the chlorine atom in 3-chloro-5-(2,5-difluorophenyl)phenol (B3046649) can be displaced by various nucleophiles under appropriate conditions. smolecule.com

Electrophilic Aromatic Substitution

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations, including oxidation, reduction, etherification, and esterification.

The phenolic group can undergo both oxidation and reduction reactions.

Oxidation: Phenols can be oxidized to form quinones. smolecule.com For example, treatment with a strong oxidizing agent like potassium permanganate (B83412) in an acidic medium can convert the phenol group of this compound to the corresponding 2-(3,5-difluorophenyl)-1,4-benzoquinone. vulcanchem.com In some cases, oxidation can lead to self-condensation products. google.com

Reduction: The aromatic rings of this compound can be reduced under catalytic hydrogenation conditions (e.g., H₂/Pd-C), which would lead to the formation of a cyclohexanol (B46403) derivative. vulcanchem.com

The nucleophilic character of the phenolic hydroxyl group allows for its conversion into ethers and esters.

Etherification: The formation of an ether linkage can be achieved by reacting the phenol with an alkyl halide in the presence of a base. This is a Williamson ether synthesis. A plausible route for etherification involves deprotonating the phenol with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. scirp.org For instance, 4-alkoxybenzaldehydes can be prepared from 4-hydroxybenzaldehyde (B117250) through etherification with alkyl iodides in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide. scirp.org Another approach involves copper-catalyzed etherification of fluorine-containing bromobenzenes with tert-butanol, followed by hydrolysis to yield the corresponding phenol. google.com

Esterification: Phenols can be esterified by reacting them with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk The reaction with an acyl chloride, like ethanoyl chloride, is typically faster than with an acid anhydride. chemguide.co.uk For more sterically hindered or acid-sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and effective method. organic-chemistry.org The synthesis of 4-cyano-3,5-difluorophenyl 4-propyl-benzoate, for example, involves the esterification of 4-cyano-3,5-difluorophenol with 4-propylbenzoic acid. Transesterification of aryl esters with phenols can also be achieved using a potassium carbonate catalyst. rsc.org

Oxidation and Reduction Chemistry

Cross-Coupling Reactions for Biphenyl (B1667301) Scaffold Extension

The biphenyl scaffold of this compound can be further extended or modified using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of new carbon-carbon bonds. smolecule.comrsc.org

For example, the synthesis of this compound itself can be accomplished via a Suzuki-Miyaura cross-coupling reaction between 3,5-difluorophenylboronic acid and 2-bromophenol, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like sodium carbonate. vulcanchem.com This reaction typically proceeds with good yields (65-75%) when refluxed in a dioxane/water mixture. vulcanchem.com

Conversely, the halogenated derivatives of this compound could serve as substrates for further cross-coupling reactions. For instance, if a bromo or iodo substituent were introduced onto the phenol ring via electrophilic halogenation, this position could then participate in a subsequent Suzuki-Miyaura or other cross-coupling reactions (e.g., Stille, Heck) to append additional aryl or alkyl groups, thus extending the biphenyl system. rsc.orgresearchgate.net

Interactive Data Tables

Table 1: Reactivity Summary of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Electrophilic Nitration | Dilute HNO₃, low temp. | ortho/para-nitro substituted phenol | byjus.com |

| Electrophilic Halogenation | Br₂ in CHCl₃ or Br₂ water | Mono- or poly-brominated phenol | byjus.com |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., RNH₂) | Substitution of fluorine atoms | smolecule.com |

| Oxidation | KMnO₄, H₂SO₄ | Benzoquinone derivative | vulcanchem.com |

| Reduction | H₂/Pd-C | Cyclohexanol derivative | vulcanchem.com |

| Etherification | Alkyl halide, base (e.g., KOH) | Phenyl ether | scirp.org |

| Esterification | Acyl chloride or acid anhydride | Phenyl ester | chemguide.co.uk |

Stereochemical Aspects of Reactions Involving Fluorinated Biphenyl Phenols

The stereochemistry of biaryl compounds, including fluorinated biphenyl phenols like this compound, is a subject of significant interest due to the phenomenon of axial chirality. This type of stereoisomerism, known as atropisomerism, arises from restricted rotation around the single bond connecting the two aryl rings. The ability to isolate these isomers, or control the stereochemical outcome of their reactions, is highly dependent on the energy barrier to this rotation.

Atropisomerism occurs in biaryl systems when bulky substituents are present at the ortho positions of the phenyl rings. These substituents sterically hinder free rotation around the central carbon-carbon bond, leading to stable, non-interconverting enantiomers if the substitution pattern is appropriate. scirp.org The stability of these atropisomers is determined by the magnitude of the rotational energy barrier; a barrier of approximately 16 to 19 kcal/mole is typically required to prevent spontaneous racemization at room temperature.

In the case of this compound, one ring has a phenyl group at the ortho-position relative to the hydroxyl group, while the other ortho-position is occupied by a hydrogen atom. The attached phenyl ring is substituted with two fluorine atoms at the meta-positions and has hydrogen atoms at its ortho-positions. Given that only one ortho-position on the phenol ring is substituted with a relatively non-bulky phenyl group, the rotational barrier in this compound is generally insufficient to allow for the isolation of stable atropisomers at ambient temperatures. researchgate.net

However, the absence of stable atropisomers in the starting material does not mean stereochemistry is irrelevant. The transient axial chirality and the specific arrangement of substituents, including the directing influence of the hydroxyl group and the electronic effects of the fluorine atoms, can significantly direct the stereochemical course of reactions. rsc.orglibguides.com Reactions involving this scaffold can be rendered highly stereoselective, leading to a preponderance of one stereoisomer (enantiomer or diastereomer) over others. inflibnet.ac.inddugu.ac.in

Influence of Substituents on Stereoselectivity

The stereochemical outcome of reactions involving fluorinated biphenyl phenols is influenced by several factors inherent to the molecule's structure.

Diastereoselectivity : When a reaction introduces a new chiral center into a molecule that possesses existing chirality (even if transient, as in the case of a biaryl axis), the two diastereomeric transition states are no longer equal in energy. This energy difference leads to the preferential formation of one diastereomer. libguides.comddugu.ac.in In reactions of this compound, the hydroxyl group can act as a directing group through hydrogen bonding or chelation with a reagent, favoring its approach from one face of the molecule over the other. libguides.com

Enantioselectivity : Even without a stable chiral axis in the substrate, reactions can be made enantioselective by using external chiral agents. Chiral catalysts, for instance, can create a chiral environment that favors the formation of one enantiomer of the product. rsc.org Research into the synthesis of 2-arylphenols has shown that enantioselective palladium-catalyzed cross-coupling reactions can produce chiral biaryls with significant enantiomeric excess (ee). acs.org Furthermore, nickel-catalyzed cycloadditions have demonstrated the ability to discriminate between the small steric differences of hydrogen and fluorine atoms at ortho-positions to construct tri-ortho-substituted biaryl atropisomers with high enantioselectivity. sciengine.com

The following table presents data from studies on related biaryl compounds, illustrating how substituent size and the use of chiral catalysts can influence rotational barriers and the stereochemical outcomes of reactions.

| Biaryl System/Reaction | Key Substituents | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Biphenyl | Single ortho-methyl | Rotational Barrier (kcal/mol) | 7-10 | researchgate.net |

| Biphenyl | Two ortho-methyl groups | Rotational Barrier (kcal/mol) | 19 | researchgate.net |

| 2-Bromo-4,6-dimethoxyphenyl-benziodoxole | ortho-Br, ortho-dimethoxy | Rotational Barrier (kcal/mol) | 18.6 | chemrxiv.org |

| Ni-catalyzed [2+2+2] Cycloaddition | ortho-F vs ortho-H | Enantiomeric Ratio (er) | 91:9 – 95.5:4.5 | sciengine.com |

| Pd-catalyzed Cross-Coupling of Aryl Iodide and 6-Diazo-2-cyclohexenone | Chiral Ligand | Enantiomeric Excess (ee) | Up to 72% | acs.org |

Molecular Building Blocks in Organic Synthesis

This compound serves as a critical starting material or intermediate in the creation of more complex chemical structures. Its versatile nature allows it to participate in a variety of chemical reactions, leading to the formation of diverse and valuable compounds.

Precursors for Complex Chemical Entities

The reactivity of the hydroxyl group and the phenyl rings in this compound allows for its use as a precursor in the synthesis of a wide range of more complex molecules. Standard synthesis methods for this compound often involve Suzuki-Miyaura cross-coupling reactions, which pair 3,5-difluorophenylboronic acid with 2-bromophenol. vulcanchem.com

The phenolic hydroxyl group can undergo various transformations. For instance, it can be oxidized to a quinone using potassium permanganate or reduced to a cyclohexanol derivative through catalytic hydrogenation. vulcanchem.com These reactions open pathways to new classes of compounds with potentially useful properties. Furthermore, the strategic placement of fluorine atoms can enhance the biological activity and stability of the resulting molecules, making this compound a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.

Scaffolds for Fluoro-Organic Structures

The difluorinated biphenyl core of this compound acts as a robust scaffold for constructing a variety of fluoro-organic structures. The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. rsc.org The strong carbon-fluorine bonds contribute to the thermal and chemical stability of the resulting compounds. vulcanchem.com

This scaffolding approach is particularly relevant in the development of new materials and biologically active agents. For example, fluorinated compounds derived from this scaffold are explored for their potential in medicinal chemistry and materials science due to their enhanced properties such as thermal stability and electrical conductivity. smolecule.com The difluorophenylphenol structure provides a foundational framework upon which additional functional groups can be added, leading to a diverse array of complex fluorinated molecules.

Functional Materials Development

The incorporation of this compound and its derivatives into materials can lead to significant enhancements in their properties. This has led to its use in the development of advanced functional materials with applications in electronics and high-performance polymers.

Liquid Crystalline Materials and Displays

Fluorinated biphenyl and terphenyl structures are key components in many liquid crystal displays (LCDs). google.com The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their mesomorphic and electro-optical properties, such as dielectric anisotropy and clearing points. vulcanchem.comresearchgate.net

Derivatives of this compound are utilized as precursors for liquid crystalline materials. For example, the incorporation of the 3,5-difluorophenyl group into mesogenic structures can enhance the dielectric anisotropy, a critical parameter for high-performance displays. vulcanchem.com Research has shown that liquid crystals containing difluorophenyl groups can exhibit desirable nematic phases over a broad temperature range. researchgate.net

| Derivative | Property | Significance |

| 4-cyano-4'-(3,5-difluorophenyl)biphenyl | Nematic-isotropic transition at 120°C | Indicates thermal stability of the liquid crystal phase. vulcanchem.com |

| Diphenylnaphthalenes with difluoro substituents | Exhibit high-temperature nematic and smectic A phases | Suitable for applications requiring robust liquid crystal phases. researchgate.net |

Polymeric Materials: Enhanced Thermal and Chemical Resistance

The inherent thermal stability of the C-F bond makes this compound a valuable monomer or additive for creating high-performance polymers. vulcanchem.com Its incorporation into polymer backbones can significantly enhance the thermal and chemical resistance of the resulting materials.

Organic Electronics (e.g., Organic Solar Cells, OLEDs, Molecular Wires)

Biphenyl derivatives are important building blocks for fluorescent layers in organic light-emitting diodes (OLEDs) and for active layers in organic solar cells (OSCs). rsc.org The electronic properties of these materials can be fine-tuned by the introduction of electron-withdrawing groups like fluorine.

Supramolecular Chemistry and Noncovalent Interactions

The field of supramolecular chemistry relies on the precise control of noncovalent interactions to construct complex and functional molecular architectures. This compound, with its distinct combination of a hydrogen-bond-donating hydroxyl group and an electron-deficient fluorinated aromatic ring, is an exemplary tool for engineering these interactions.

Arene-Fluoroarene Interactions

Arene-fluoroarene interactions are a class of noncovalent interactions driven by electrostatic and dispersion forces between electron-rich aromatic rings (arenes) and electron-poor fluorinated aromatic rings (fluoroarenes). The introduction of electron-withdrawing fluorine atoms onto an aromatic ring polarizes its π-system, creating a favorable electrostatic interaction with an electron-rich aromatic counterpart. nih.gov

In the context of this compound, the 3,5-difluorophenyl moiety serves as the fluoroarene component. This interaction is significantly stronger than typical arene-arene interactions. Theoretical studies have shown that the binding energy of a benzene-perfluorobenzene interaction can be more than double that of a benzene-benzene dimer. nih.gov This enhanced attraction is crucial for directing the self-assembly of molecules in both solution and the solid state. The strength of these interactions can be further tuned by the degree of fluorination and the nature of the solvent, with polar solvents often enhancing the stacking energy. nih.gov The ability to form these robust interactions makes this compound a valuable synthon in the design of liquid crystals and other functional materials where ordered molecular packing is paramount. beilstein-journals.org

Hydrogen Bonding Networks in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, a goal often achieved through the strategic use of intermolecular interactions. Hydrogen bonding is a powerful and directional tool in this endeavor. mdpi.com The phenolic hydroxyl group in this compound is a potent hydrogen bond donor, capable of forming strong and predictable interactions with suitable acceptor groups.

The interplay between hydrogen bonding and other noncovalent forces, such as arene-fluoroarene stacking, allows for the construction of intricate and stable three-dimensional networks. For instance, the hydrogen bonding capabilities of phenol derivatives can be used to create robust frameworks, with the potential for polymorphism, where different crystalline forms of the same compound exhibit distinct properties. ucl.ac.ukmdpi.com The accurate determination of hydrogen atom positions is critical for understanding and designing these networks. mdpi.com The combination of a strong hydrogen bond donor with the fluorinated aromatic system in this compound provides a versatile platform for creating complex supramolecular architectures with tailored functionalities.

Role in Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by noncovalent interactions. acs.org The dual nature of this compound, possessing both a hydrogen-bonding group and a fluoroaromatic ring, makes it an excellent candidate for directing self-assembly processes.

The arene-fluoroarene interactions involving the difluorophenyl group can promote the stacking of molecules, while the hydroxyl group can form directional hydrogen bonds, leading to the formation of well-defined one-, two-, or three-dimensional assemblies. rsc.orgnumberanalytics.com This controlled aggregation is fundamental to the development of novel materials with applications in areas such as electronics, photonics, and sensing. beilstein-journals.org The balance between the various intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals forces, dictates the final structure and properties of the self-assembled material. acs.org Research has shown that even subtle changes to the molecular structure, such as the number and position of fluorine atoms, can significantly influence the self-assembly process and the resulting supramolecular architecture. nih.gov

Ligands in Organometallic Catalysis

The electronic and steric properties of ligands play a pivotal role in the efficacy of organometallic catalysts. wikipedia.org Fluorinated ligands, derived from precursors like this compound, have emerged as a powerful class of molecules for fine-tuning catalyst performance.

Design and Synthesis of Fluorinated Phosphine (B1218219) Ligands

This compound serves as a key starting material for the synthesis of fluorinated biaryl monophosphine ligands, often referred to as Buchwald-type ligands. acs.org The synthesis typically involves the conversion of the phenol to an aryl triflate or a related derivative, followed by a phosphination reaction. These ligands are known for their air-stability and are often commercially available. acs.org

The design of these ligands is centered on leveraging the electron-withdrawing nature of the fluorine atoms. This electronic perturbation of the ligand framework can have a profound impact on the properties of the metal center in a catalytic complex. acs.org The synthesis of these ligands can be achieved through various established organometallic reactions, including Suzuki and Buchwald-Hartwig cross-coupling reactions. acs.orgrsc.org

Below is an interactive table summarizing key aspects of fluorinated phosphine ligand synthesis:

| Ligand Feature | Synthetic Strategy | Precursor Example | Reference |

| Fluorinated Biaryl Backbone | Suzuki Coupling | This compound | rsc.org |

| Phosphine Moiety Introduction | Lithiation and reaction with chlorophosphine | Aryl bromide derived from this compound | |

| Catalyst Precursor Formation | Reaction with a suitable metal salt (e.g., Palladium) | Fluorinated biaryl phosphine | nih.gov |

Influence on Catalyst Performance and Selectivity

The incorporation of fluorine atoms into phosphine ligands, such as those derived from this compound, can significantly enhance catalyst performance and selectivity in a variety of cross-coupling reactions. beilstein-journals.org The electron-withdrawing fluorine atoms increase the electrophilicity of the metal center, which can facilitate key steps in the catalytic cycle, such as reductive elimination. acs.org

For example, in palladium-catalyzed fluorination reactions, ligands bearing fluorine substituents have been shown to promote the challenging C-F bond-forming reductive elimination step, leading to higher yields and selectivities. acs.org The steric bulk of the ligand, in concert with its electronic properties, also plays a crucial role in determining the outcome of the catalytic transformation. wikipedia.org The synergistic effect of these electronic and steric factors can lead to catalysts with superior activity, stability, and control over regioselectivity and enantioselectivity. beilstein-journals.org

The following table details the influence of fluorinated ligands on catalyst performance:

| Catalytic Reaction | Effect of Fluorinated Ligand | Mechanism of Influence | Reference |

| C-F Cross-Coupling | Enhanced rate and selectivity | Facilitation of C-F reductive elimination | acs.org |

| C-N Cross-Coupling | Improved efficiency and scope | Modification of metal center's electronic properties | acs.org |

| C-O Cross-Coupling | Higher yields for challenging substrates | Increased catalyst stability and activity | rsc.org |

Conclusion

2-(3,5-Difluorophenyl)phenol stands as a noteworthy example of the strategic use of fluorine in the design of functional molecules. Its synthesis, primarily through robust cross-coupling methodologies, provides access to a scaffold with a desirable combination of properties. The interplay of the phenolic hydroxyl group and the difluorophenyl moiety confers upon it a unique reactivity and potential for applications in medicinal chemistry and materials science. As research into fluorinated organic compounds continues to expand, the importance of understanding the fundamental chemistry of molecules like this compound will undoubtedly grow, paving the way for future innovations.

Advanced Analytical Methodologies for Fluorinated Organic Compounds in Research Contexts

Total Organic Fluorine (TOF) Determination

Combustion Ion Chromatography (CIC) is a robust and widely used technique for determining total halogens, including fluorine, in a variety of sample matrices. eag.com The methodology involves the complete pyrohydrolytic combustion of a sample at high temperatures, typically up to 1100 °C, in an argon/oxygen atmosphere. eag.com During this process, the carbon-fluorine bonds in organic molecules like 2-(3,5-Difluorophenyl)phenol are broken, converting the organically bound fluorine into hydrogen fluoride (B91410) (HF). eag.com The resulting gases are then passed through an aqueous absorption solution, where HF dissolves to form fluoride ions (F⁻). eag.comshimadzu.com This solution is subsequently injected into an ion chromatograph, which separates the fluoride ions from other anions. A conductivity detector is used for quantification by comparing the signal intensity to that of certified calibration standards. eag.com

The primary advantage of CIC is its ability to automate both sample preparation and analysis, which enhances accuracy, precision, and throughput. eag.com It serves as an effective pre-screening tool for fluorinated organics. eag.com While no specific studies on this compound using CIC are publicly available, the technique's applicability is well-established for a wide range of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), pesticides, and pharmaceuticals. shimadzu.comshimadzu.com

Table 1: General Parameters for Total Organic Fluorine (TOF) Analysis via CIC

| Parameter | Typical Setting |

|---|---|

| Combustion Temperature | 1000–1100 °C |

| Atmosphere | Argon / Oxygen |

| Absorption Solution | Deionized Water |

| Analytical Column | Anion Exchange Column |

| Detector | Conductivity Detector |

| Sample Amount | 1-150 mg (solid) or 5-100 µL (liquid) eag.com |

| Detection Limits | Sub-µg/g level eag.com |

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) offers a highly sensitive and selective alternative for fluorine determination. nih.govmdpi.com This technique does not measure the fluorine content directly. Instead, it relies on the formation of a diatomic molecule in the graphite furnace. nih.gov For fluorine analysis, a molecule-forming reagent, such as gallium (Ga), is added to the sample. nih.govmdpi.com Upon heating in the graphite furnace, gallium monofluoride (GaF) molecules are formed in the gas phase. mdpi.com

The HR-CS GF MAS instrument then measures the characteristic molecular absorption of GaF at a specific wavelength, for instance, 211.248 nm. mdpi.com The intensity of this absorption is proportional to the concentration of fluorine in the original sample. This method boasts very low detection limits, often at the picogram level, and demonstrates high robustness against matrix interferences, which is particularly beneficial for complex biological or environmental samples. mdpi.com Compared to ion chromatography, HR-CS GF MAS can offer higher sample throughput and lower limits of detection. nih.gov While this technique is typically used for determining total fluorine, it can be adapted for TOF by incorporating an extraction step to separate organic from inorganic fluoride.

Table 2: Performance Characteristics of HR-CS GF MAS for Fluorine Determination

| Parameter | Reported Value | Reference |

|---|---|---|

| Molecule-forming agent | Gallium (Ga) | mdpi.com |

| Wavelength | 211.248 nm (for GaF) | mdpi.com |

| Optimal Vaporization Temp. | 1540 °C | mdpi.com |

| Limit of Detection (LOD) | 0.43 µg/L (8.5 pg absolute) | mdpi.com |

| Characteristic Mass | 8.7 pg | mdpi.com |

Combustion Ion Chromatography (CIC)

Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) Analysis

EOF and AOF are sub-categories of TOF that provide more specific information about the nature of the organic fluorine compounds in a sample. qa-group.comlubw.de These methods are defined by the sample preparation procedure used prior to analysis, which is often CIC. lubw.denorden.org

Adsorbable Organic Fluorine (AOF): This method is primarily used for aqueous samples. sgsaxys.com The sample is passed through a column containing an adsorbent, typically granular activated carbon (GAC), which retains organic compounds. shimadzu.comsgsaxys.com After adsorption, the carbon is rinsed to remove any inorganic fluoride, then combusted for analysis by ion chromatography. sgsaxys.com The U.S. EPA has published Draft Method 1621 for AOF analysis in aqueous matrices. shimadzu.comepa.gov This method is valuable for screening water samples for the presence of fluorinated organic pollutants. shimadzu.commetrohm.com

Extractable Organic Fluorine (EOF): For solid samples or for a different fractionation of liquid samples, EOF analysis is employed. qa-group.com This involves extracting the organic compounds using a suitable solvent (e.g., methanol, methyl-tert-butyl ether). lubw.deteinstruments.com The resulting extract, which contains the dissolved organofluorine compounds, is then analyzed, typically by CIC. teinstruments.comacs.org This method is crucial for determining the presence of fluorinated compounds in matrices like soil, dust, and consumer products. qa-group.comacs.org A method combining solid-phase extraction (SPE) with HR-CS GF MAS has also been developed for the highly sensitive determination of EOF in surface waters. nih.gov

For a compound like this compound, its polarity and structure would determine its efficiency of being captured by AOF or EOF methods. Its phenolic hydroxyl group and fluorinated phenyl ring suggest it would be amenable to extraction by polar solvents and adsorption onto activated carbon.

Emerging Research Frontiers and Future Perspectives

Innovations in Green and Sustainable Synthesis of Fluorinated Biphenyl (B1667301) Phenols

The synthesis of fluorinated biaryls, including 2-(3,5-Difluorophenyl)phenol, has traditionally relied on robust but often resource-intensive methods like the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov While effective, the drive towards green chemistry has spurred significant innovation aimed at improving the sustainability of these processes.

Key areas of innovation include:

Flow Chemistry: Continuous flow microreactors are emerging as a superior alternative to traditional batch synthesis for fluorinated compounds. acs.org This technology offers enhanced safety by containing hazardous fluorinating reagents and allows for precise control over reaction conditions, which is critical for managing the often highly exothermic nature of fluorination reactions. acs.org Flow systems also enable the use of gaseous reagents that are difficult to manage in batch setups and facilitate on-demand generation of reactive intermediates, thereby minimizing waste. mdpi.comnih.gov This approach is particularly advantageous for large-scale production, offering a more efficient and controlled route to fluorinated building blocks. chemrxiv.org

Sustainable Catalysis: The conventional Suzuki-Miyaura coupling is being reimagined with green principles. Research is focused on developing heterogeneous and recyclable catalysts, such as palladium nanoparticles supported on materials like modified graphene. researchgate.net These catalysts are easily separated from the reaction mixture, allowing for their reuse across multiple cycles and reducing palladium waste. mdpi.com Another green advancement is the use of microwave-assisted synthesis, which can dramatically shorten reaction times and often allows for the use of more environmentally benign, phosphine-free catalytic systems.

Photocatalysis: Visible-light photoredox catalysis represents a mild and efficient strategy for forming C-C bonds. explorationpub.com This method can facilitate the direct functionalization of C-F and C-H bonds to construct multifluorinated biaryls, bypassing the need for pre-functionalized organometallic and halide precursors. vulcanchem.com This approach offers a more atom-economical pathway to complex fluorinated molecules under ambient conditions.

PFAS-Free Fluorination: A significant breakthrough in sustainable chemistry is the development of synthesis protocols that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents. rsc.org Innovative flow chemistry methods now utilize safer fluorine sources, such as cesium fluoride (B91410), to introduce fluorine into organic molecules, providing a more environmentally responsible route for producing fluorinated pharmaceuticals and agrochemicals. nih.govrsc.org

These advancements collectively aim to reduce the environmental footprint of producing valuable compounds like this compound, making their synthesis more efficient, safer, and aligned with the principles of sustainable chemical manufacturing. nih.gov

Rational Design of Materials with Tailored Fluorine-Mediated Properties

The unique electronic properties of fluorine—its high electronegativity, low polarizability, and small van der Waals radius—make it a powerful tool for the rational design of advanced materials. mdpi.comnumberanalytics.com By strategically placing fluorine atoms on a molecular scaffold, as seen in this compound, chemists can precisely tune a material's physical and chemical properties.

Liquid Crystals: In the field of liquid crystals (LCs), fluorinated biphenyls are critical components for high-performance displays. jetir.org The introduction of fluorine atoms into the mesogenic core can significantly modify key properties such as dielectric anisotropy, viscosity, and clearing temperatures. nih.govrsc.orgresearchgate.net The strong dipole moment of the C-F bond is leveraged to create materials with high dielectric anisotropy, which is essential for fast-switching liquid crystal displays (LCDs). researchgate.net The specific 3,5-difluoro substitution pattern, as in the subject compound, is known to create a strong electron-withdrawing effect, enhancing the acidity of the phenol (B47542) group and influencing intermolecular interactions that dictate the material's bulk properties. vulcanchem.com Researchers can tailor these properties for specific applications by varying the position and number of fluorine substituents. nih.govresearchgate.net

Advanced Polymers and Electrolytes: The principles of fluorine-mediated design extend to polymers and electrolytes for energy applications. Fluorination enhances the thermal and oxidative stability of materials due to the strength of the C-F bond. chemrxiv.org In battery technology, fluorinated electrolytes are designed to be nonflammable and stable at high voltages. chemrxiv.orgresearchgate.net The rational design involves tailoring the degree and position of fluorination to control the solvation of Li+ ions, which is critical for improving performance at low temperatures. researchgate.net Computational studies show that the electron-withdrawing effect of fluorine can be modulated to optimize the binding energy with lithium ions, providing a clear path for designing next-generation electrolytes. researchgate.net

Organic Electronics: In organic light-emitting diodes (OLEDs) and semiconductors, the electron-poor nature of fluorinated biphenyls is a valuable attribute. mdpi.com Fluorination can lower the energy levels of molecular orbitals (HOMO/LUMO), which is crucial for designing efficient charge-transporting and emissive materials.

The ability to predictably modify material properties through fluorination underscores a modern design approach where molecules like this compound serve as fundamental building blocks for next-generation technologies.

Advanced In Silico Approaches for Predicting Reactivity and Interactions

Computational chemistry has become an indispensable tool for accelerating the discovery and development of fluorinated compounds. Advanced in silico methods allow researchers to predict molecular properties, reactivity, and interactions with high accuracy, reducing the need for time-consuming and expensive trial-and-error experimentation.

Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry used to investigate the electronic structure of fluorinated molecules. researchgate.net It is widely employed to calculate key parameters that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate Molecular Electrostatic Potential (MEP) maps. dergipark.org.trsemanticscholar.org These calculations help identify sites susceptible to electrophilic or nucleophilic attack and predict intermolecular interactions. acs.orgdergipark.org.tr DFT methods have also proven highly effective in predicting 19F NMR chemical shifts, which is a critical tool for characterizing novel fluorinated compounds, intermediates, and mechanistic pathways. nih.govchemrxiv.org

Molecular Docking and Simulation: To understand the biological potential of compounds like this compound, molecular docking simulations are used to model their interaction with protein targets. explorationpub.com These simulations can predict the binding affinity and orientation of a ligand within a receptor's active site, providing crucial insights for drug design. explorationpub.comdergipark.org.tr For instance, docking studies on fluorinated biphenyl scaffolds have been used to investigate their potential as inhibitors for targets like PD-L1 in cancer immunotherapy. explorationpub.com

Reaction Pathway Prediction: Emerging computational tools can now predict entire chemical reaction pathways. rsc.org Methods like the Artificial Force-Induced Reaction (AFIR) can explore complex potential energy surfaces to uncover novel synthetic routes, as demonstrated in the design of new pathways to fluorinated amino acids. rsc.org This predictive power can guide experimental efforts toward the most promising synthetic strategies.

Machine Learning and Deep Learning: More recently, deep learning models are being developed to rapidly predict physicochemical properties. For example, models like PoLogP can estimate the lipophilicity of organofluorine molecules from their structure alone with an accuracy comparable to DFT calculations, enabling high-throughput screening of virtual compound libraries. acs.org

These advanced in silico approaches provide a powerful framework for the rational design of new experiments, from predicting the outcome of a chemical reaction to designing a drug candidate with optimal properties.

Interdisciplinary Applications Beyond Traditional Organic Chemistry

The unique properties conferred by the difluorophenylphenol scaffold enable its application in a diverse range of fields that extend far beyond traditional organic synthesis. The strategic placement of fluorine atoms enhances metabolic stability, binding affinity, and other physicochemical properties, making these compounds valuable in medicine, agriculture, and environmental science.

Medicinal Chemistry: Fluorinated biphenyls are a "privileged scaffold" in drug discovery. researchgate.net The introduction of fluorine can enhance a drug's metabolic stability, increase its binding affinity to target receptors, and improve its membrane permeability. tandfonline.comnih.gov Analogues of fluorinated biphenyl phenols have been investigated for a wide array of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netsmolecule.com For example, fluorine substitution has been shown to be crucial for the anti-HIV activity of certain non-nucleoside reverse transcriptase inhibitors, where it helps to boost potency and improve the metabolic profile. nih.gov

Agrochemicals: In agriculture, fluorine-containing compounds represent a significant portion of modern herbicides, insecticides, and fungicides. numberanalytics.comresearchgate.netresearchgate.net Fluorination can increase the efficacy and selectivity of an agrochemical while potentially reducing its environmental impact compared to non-fluorinated analogues. researchgate.net The biphenyl structure itself is a common feature in pesticides, and its fluorination can enhance biological activity by affecting transport to the target site and blocking metabolic deactivation pathways. researchgate.netresearchgate.net

Environmental Science: While the persistence of some organofluorine compounds is an environmental concern, others are being developed for environmental applications. nih.govmdpi.com For example, the unique spectroscopic signatures of fluorinated compounds, particularly in 19F NMR, make them potential candidates for use as environmental tracers. nih.gov Research is also ongoing to understand the environmental fate of fluorinated xenobiotics and to develop microbial degradation pathways for their remediation. mdpi.com